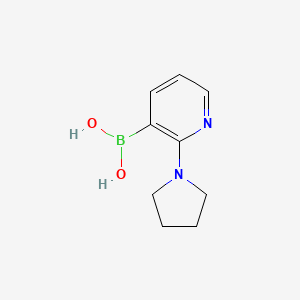

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Overview

Description

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidine group and a boronic acid moiety. It is commonly used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a pivotal method for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid can be achieved through several methods:

Metal-Halogen Exchange: This involves the reaction of pyridinyl halides with trialkylborates under metal-halogen exchange conditions.

Directed Ortho-Metallation (DoM): This method uses substituted pyridine under DoM conditions followed by borylation with trialkylborates.

Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane using palladium catalysts.

C-H or C-F Bond Activation: This involves iridium- or rhodium-catalyzed activation followed by borylation.

[4+2] Cycloaddition: This method involves cycloaddition reactions to form the desired boronic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Substitution Reactions: The pyridine ring can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Trialkylborates: Used in borylation reactions.

Iridium or Rhodium Catalysts: Used in C-H or C-F bond activation.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid moiety undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of the pyrrolidine group, which enhances the reactivity of the boronic acid.

Comparison with Similar Compounds

Pyridine-3-boronic acid: Similar structure but lacks the pyrrolidine group.

6-Pyrrolidin-1-yl-pyridine-3-boronic acid: Similar structure with the pyrrolidine group at a different position.

3-(1-Pyrrolidinyl)phenyl boronic acid: Contains a phenyl ring instead of a pyridine ring.

Uniqueness: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is unique due to the presence of both the pyridine and pyrrolidine groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and drug discovery .

Biological Activity

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to form reversible covalent bonds with various biological targets, which is a hallmark of boronic acids. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12BNO2

- CAS Number : 1257648-75-1

This compound features a pyridine ring substituted with a pyrrolidine group and a boronic acid moiety, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through the boronic acid functional group. Key mechanisms include:

- Enzyme Inhibition : The boronic acid can form reversible covalent bonds with serine residues in active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of proteases and other hydrolases.

- Targeting Fibroblast Activation Protein (FAP) : Studies have indicated that derivatives of pyrrolidine-based boronic acids exhibit significant binding affinities for FAP, which is implicated in cancer progression and metastasis .

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated in preclinical models for its efficacy against tumors expressing FAP. In vitro assays showed promising results, with IC50 values indicating effective inhibition of FAP activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Its ability to disrupt bacterial cell function through enzyme inhibition suggests potential applications in developing new antibiotics .

Case Studies and Research Findings

A selection of relevant studies illustrates the compound's biological activity:

- Preclinical Evaluation for Cancer Imaging : A study involving 68Ga-labeled derivatives demonstrated that compounds based on pyrrolidinyl-boronic acids could effectively visualize tumors in imaging studies, indicating their utility in targeted cancer therapies .

- Inhibition Studies : Research on the inhibition of prolyl oligopeptidase (POP) by boronic acids revealed that this compound exhibited significant inhibitory action, supporting its role as a therapeutic agent against certain cancers .

- Structure–Activity Relationship (SAR) : Investigations into SAR have identified key structural features that enhance the binding affinity and selectivity of this compound towards specific biological targets, paving the way for more potent derivatives .

Data Table: Biological Activities and IC50 Values

Properties

IUPAC Name |

(2-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROELQLBROWVGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674170 | |

| Record name | [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257648-75-1 | |

| Record name | [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257648-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.